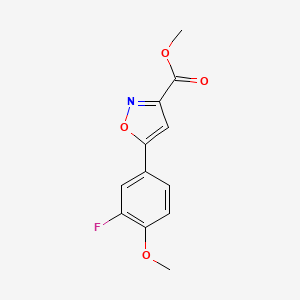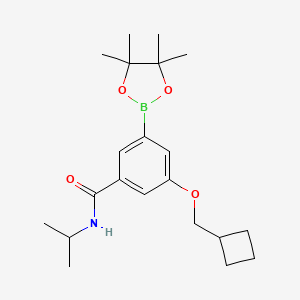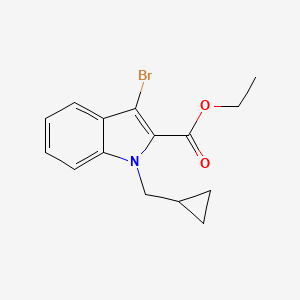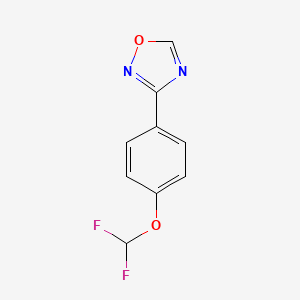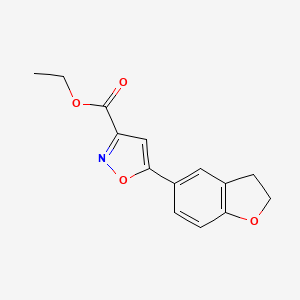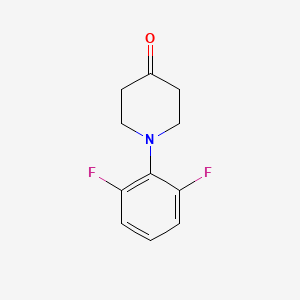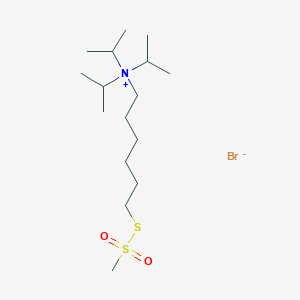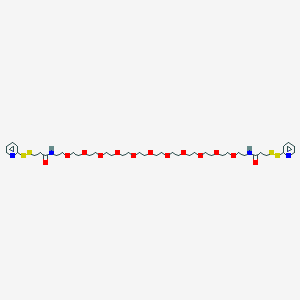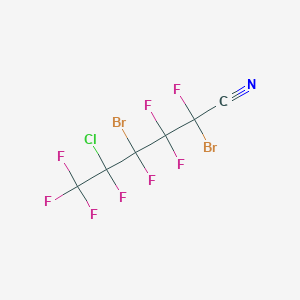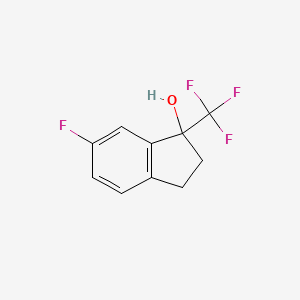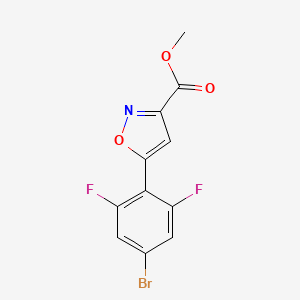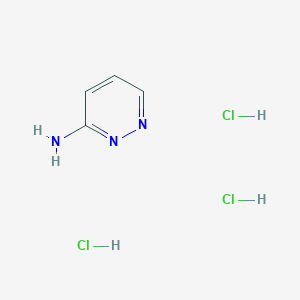
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and two trifluoromethyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene typically involves the introduction of the cyclopropyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where cyclopropyl chloride reacts with 3,5-bis(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the reactivity of the trifluoromethyl groups and the potential hazards associated with cyclopropyl derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as amines or thiols replace the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Trifluoromethyl alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its interaction with biological membranes.
Medicine: Explored as a potential drug candidate due to its ability to modulate biological pathways. Its derivatives are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar in structure but with an additional trifluoromethyl group, leading to different reactivity and applications.
1-Cyclopropyl-2,4-bis(trifluoromethyl)benzene: Positional isomer with different substitution pattern, affecting its chemical and biological properties.
1,3-Bis(trifluoromethyl)benzene:
Uniqueness
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H8F6 |
|---|---|
Poids moléculaire |
254.17 g/mol |
Nom IUPAC |
1-cyclopropyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6/c12-10(13,14)8-3-7(6-1-2-6)4-9(5-8)11(15,16)17/h3-6H,1-2H2 |
Clé InChI |
IMPQXZRIHTWRBI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


